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Compound of Interest

Compound Name: P162-0948

Cat. No.: B15544863 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the kinase selectivity profile of P162-0948 with other known

CDK8 inhibitors. The following sections detail the quantitative kinase inhibition data,

experimental methodologies, and relevant signaling pathways to offer a thorough

understanding of P162-0948's performance and potential applications.

Kinase Selectivity Profile
P162-0948 is a novel and potent CDK8 inhibitor identified through a structure-based virtual

screening campaign.[1][2] It exhibits a half-maximal inhibitory concentration (IC50) of 50.4 nM

for CDK8.[1][2][3] To assess its selectivity, P162-0948 was tested against a panel of 60

different kinases, demonstrating a notable selectivity for CDK8.[1][2]

For a comprehensive comparison, the selectivity data of P162-0948 is presented alongside that

of other well-characterized CDK8 inhibitors, CCT251545 and BI-1347. It is important to note

that the kinase panels and assay conditions for these inhibitors may differ, and this data is

compiled from separate studies.
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Kinase Target
P162-0948 (%
Inhibition at 10 µM)

CCT251545 (IC50 in
nM)

BI-1347 (IC50 in
nM)

CDK8 >90% 7 1

CDK19 Not Available 6 Not Available

GSK3α <10% 462 Not Available

GSK3β <10% 690 Not Available

PRKCQ <10% 122 Not Available

Other Kinases

(representative

examples)

Generally low

inhibition

>100-fold selectivity

over 291 other

kinases

>300-fold selectivity

over 325 other

kinases

Note: The data for P162-0948 is presented as percent inhibition at a single concentration, while

data for CCT251545 and BI-1347 are presented as IC50 values. A direct comparison of

potency requires IC50 determination for P162-0948 against a broader panel.

Experimental Protocols
The methodologies employed to determine the kinase inhibition profiles are crucial for

interpreting the data. Below are the detailed experimental protocols for the key experiments

cited.

P162-0948 Kinase Inhibition Assay
The inhibitory activity of P162-0948 against CDK8 and a panel of 60 other kinases was

determined using a commercially available kinase profiling service. The general principle of

these assays involves quantifying the phosphorylation of a substrate by the kinase in the

presence and absence of the inhibitor. A common method is a radiometric assay that measures

the incorporation of radiolabeled phosphate from ATP into a substrate.

A typical workflow for such a radiometric kinase assay is as follows:
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Caption: Workflow of a radiometric kinase inhibition assay.
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General Kinase Selectivity Profiling Assay (for
competitor compounds)
The selectivity of competitor compounds like CCT251545 and BI-1347 was determined using

large-scale kinase panels. These services often employ various assay formats, including

radiometric assays (as described above) or fluorescence/luminescence-based assays.

A common alternative is the ADP-Glo™ Kinase Assay, which measures the amount of ADP

produced in the kinase reaction. This luminescence-based assay has a universal applicability

for different kinases.
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Caption: Workflow of the ADP-Glo™ kinase assay.
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Signaling Pathway Context
P162-0948 has been shown to disrupt the TGF-β/Smad signaling pathway by reducing the

phosphorylation of Smad proteins in the nucleus.[1][2][3] This pathway is a critical regulator of

various cellular processes, and its dysregulation is implicated in diseases such as pulmonary

fibrosis.[1]

The diagram below illustrates the canonical TGF-β/Smad signaling pathway and the point of

intervention by a CDK8 inhibitor like P162-0948.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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